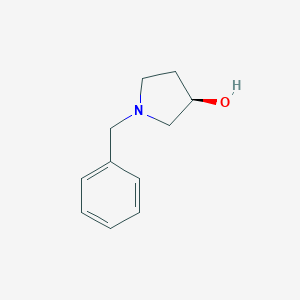

(S)-1-Benzylpyrrolidin-3-ol

Descripción

The exact mass of the compound (R)-(+)-1-Benzyl-3-pyrrolidinol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3S)-1-benzylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMXOIAIYXXXEE-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101385-90-4 | |

| Record name | (3S)-1-(Phenylmethyl)-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101385-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(S)-1-Benzylpyrrolidin-3-ol synthesis from L-malic acid

An In-depth Technical Guide to the Synthesis of (S)-1-Benzylpyrrolidin-3-ol from L-malic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the chiral intermediate, this compound, utilizing L-malic acid as the starting material. This synthetic route is advantageous due to the low cost and ready availability of the chiral precursor.

Synthetic Pathway Overview

The synthesis of this compound from L-malic acid is a multi-step process. The general strategy involves two key transformations:

-

Amidation and Cyclization: L-malic acid is reacted with benzylamine (B48309) to form an N-benzylated cyclic imide intermediate. This step establishes the core pyrrolidine (B122466) ring structure.

-

Reduction: The carbonyl groups of the cyclic imide are then reduced to yield the final product, this compound.

This pathway is a common and effective method for preparing this valuable chiral building block.

Experimental Protocols

Synthesis of (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione

This procedure details the formation of the cyclic imide intermediate from L-malic acid and benzylamine. One method involves a solvent-free melting reaction, which is both efficient and environmentally friendly[1].

Materials:

-

L-malic acid

-

Benzylamine

Procedure:

-

Combine L-malic acid and benzylamine in a reaction vessel.

-

Heat the mixture, initiating a melting reaction without the use of a solvent[1].

-

Continue heating at a temperature range of 55-150 °C to facilitate the formation of the acid amide, followed by cyclization to the diimide[2].

-

Monitor the reaction progress by appropriate analytical methods (e.g., TLC, IR spectroscopy).

-

Upon completion, the resulting (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione can be isolated and purified.

Reduction of (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione

The reduction of the cyclic imide intermediate to this compound can be achieved using various reducing agents. Two common methods are presented below.

This method offers a safer alternative to lithium aluminum hydride.

Materials:

-

(S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione

-

Sodium borohydride (B1222165)

-

Iodine

-

Tetrahydrofuran (B95107) (THF)

Procedure:

-

Dissolve (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione in anhydrous tetrahydrofuran in a suitable reaction vessel under an inert atmosphere.

-

Cool the solution to the desired temperature.

-

Gradually add sodium borohydride and iodine to the reaction mixture[1].

-

Stir the reaction at a controlled temperature and monitor for completion.

-

Upon completion, quench the reaction carefully, followed by workup and purification to isolate this compound.

LiAlH₄ is a powerful reducing agent capable of converting the cyclic imide to the desired alcohol. However, it requires stringent anhydrous conditions and careful handling due to its reactivity[3].

Materials:

-

(S)-N-benzyl-3-hydroxysuccinimide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297)

-

4N Sodium hydroxide (B78521) solution

-

Anhydrous sodium sulfate

Procedure:

-

In a four-neck round-bottom flask, suspend lithium aluminum hydride (9.20 g, 242.4 mmol) in anhydrous tetrahydrofuran (100 mL) under an inert atmosphere[4].

-

Cool the suspension to 0-10°C[4].

-

Add a solution of (3S)-N-benzyl-3-hydroxysuccinimide (17.00 g, 82.84 mmol) in tetrahydrofuran (80 mL) dropwise to the LiAlH₄ suspension, maintaining the temperature between 0-10°C[4].

-

After the addition is complete, heat the mixture to reflux and stir for 6 hours[4].

-

Cool the reaction mixture to 10-20°C and cautiously add water (40 mL) followed by 4N sodium hydroxide solution (10 mL) to quench the excess LiAlH₄[4].

-

Filter the resulting mixture and wash the filter cake with ethyl acetate (2 x 200 mL)[4].

-

Concentrate the mother liquor under vacuum. Dissolve the residue in ethyl acetate (400 mL) and wash with brine[4].

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the product[4].

Data Presentation

The following table summarizes the quantitative data for the reduction of (3S)-N-benzyl-3-hydroxysuccinimide using LiAlH₄, as described in one of the cited protocols[4].

| Parameter | Value |

| Reactants | |

| (3S)-N-benzyl-3-hydroxysuccinimide | 17.00 g (82.84 mmol) |

| Lithium aluminum hydride | 9.20 g (242.4 mmol) |

| Solvent | |

| Tetrahydrofuran | 180 mL (total) |

| Reaction Conditions | |

| Reaction Temperature | Reflux |

| Reaction Time | 6 hours |

| Product | |

| This compound | 18.00 g |

| Yield | Quantitative |

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway from L-malic acid to this compound.

Caption: Synthetic workflow for this compound.

References

- 1. Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol | Scientific.Net [scientific.net]

- 2. CN101759619A - Preparation method of (S)-3-hydroxyl pyrrolidine and N-derivant thereof - Google Patents [patents.google.com]

- 3. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

A Technical Guide to the Physicochemical Properties of (S)-1-Benzylpyrrolidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Benzylpyrrolidin-3-ol (CAS: 101385-90-4) is a chiral compound of significant interest in pharmaceutical synthesis. Its distinct structural features, including a pyrrolidine (B122466) ring, a secondary alcohol, and a benzyl (B1604629) group, make it a versatile chiral building block for creating complex, optically active molecules. This guide provides an in-depth overview of its core physicochemical properties, experimental protocols for their determination, and key synthetic and reactive pathways.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. These parameters are crucial for predicting its behavior in various chemical environments, from reaction kinetics to formulation and bioavailability.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.24 g/mol | [1][2] |

| Appearance | Clear light yellow to pale brown liquid. Also reported as a white crystalline powder.[2][3] | [2][3][4] |

| Boiling Point | 115 °C at 0.8 mmHg | [1][3][4] |

| Density | 1.07 g/mL at 25 °C | [1][3][4] |

| Refractive Index (n²⁰/D) | 1.548 | [1][3][4] |

| Flash Point | >110 °C (>230 °F) | [3][4] |

| Storage Temperature | 2-8°C | [1][3] |

Note on Physical State: While predominantly listed as a liquid at room temperature, some suppliers describe this compound as a white crystalline powder with a melting point of 86-88 °C[2]. This discrepancy may be due to differences in purity, the presence of a salt form, or polymorphism. Researchers should verify the physical state of their specific batch.

Table 2: Chirality, Solubility, and Partitioning

| Property | Value | Source(s) |

| Optical Activity ([α]²⁴/D) | -3.7° (c=5 in Methanol) | [1][3] |

| Predicted pKa | 14.82 ± 0.20 | [3][4] |

| LogP (Octanol/Water) | 1.25 - 2.29 (Calculated) | [5][6] |

| Solubility | Soluble in water and organic solvents. Calculated LogS = -2.44 (0.645 mg/mL).[2][6] | [2][6] |

| Topological Polar Surface Area (TPSA) | 23.47 Ų | [5] |

Synthesis and Reactivity

This compound serves as a key intermediate in organic synthesis. Understanding its formation and subsequent reactions is vital for its application in drug development.

Synthetic Pathway

A common and effective method for synthesizing this compound involves the reduction of a chiral precursor. The workflow diagram below illustrates the synthesis from (3S)-N-benzyl-3-hydroxysuccinimide using lithium aluminum hydride (LiAlH₄)[7].

Caption: Synthesis workflow for this compound.

Key Chemical Transformations

The functional groups of this compound allow for several key transformations, making it a versatile intermediate[7]. The benzyl group can be removed via hydrogenolysis to yield the free secondary amine, and the secondary alcohol can be oxidized to the corresponding ketone.

References

- 1. (S)-(-)-1-苄基-3-吡咯烷醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. (S)-1-Benzyl-3-pyrrolidinol - Pharmaceutical-Grade Compound at Best Price [jigspharma.com]

- 3. (S)-1-Benzyl-3-pyrrolidinol CAS#: 101385-90-4 [m.chemicalbook.com]

- 4. Chine (S)-1-Benzyl-3-Pyrrolidinol CAS: 101385-90-4 Fabricants - Ãchantillon gratuit - Alfa Chemical [fr.alfachemsp.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | Pyrrolidines | Ambeed.com [ambeed.com]

- 7. Page loading... [guidechem.com]

(S)-1-Benzylpyrrolidin-3-ol molecular weight and formula

An In-Depth Technical Guide to (S)-1-Benzylpyrrolidin-3-ol for Researchers and Drug Development Professionals

Introduction

This compound is a chiral organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its rigid pyrrolidine (B122466) core and stereospecific hydroxyl group make it a valuable intermediate for creating complex, optically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications in the field of drug discovery and development. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a prevalent scaffold in medicinal chemistry, offering a three-dimensional structure that can effectively explore pharmacophore space.[1][2]

Molecular Profile

The fundamental molecular characteristics of this compound are summarized below.

| Identifier | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO | [3][4][5][6][7] |

| Molecular Weight | 177.24 g/mol | [3][4][6][7] |

| CAS Number | 101385-90-4 | [3][4] |

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are critical for its handling, characterization, and application in synthesis.

| Property | Value | Reference |

| Appearance | Clear light yellow to pale brown liquid | [5][8] |

| Boiling Point | 115 °C at 0.8 mmHg | [3] |

| Density | 1.07 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.548 | [3] |

| Optical Activity ([α]24/D) | -3.7° (c = 5 in methanol) | [3] |

| Flash Point | 113 °C (closed cup) | |

| Storage Temperature | 2-8°C | [3] |

Synthesis Protocols

The asymmetric synthesis of this compound is crucial for obtaining the desired enantiomer for pharmaceutical applications. A common and effective method involves the reduction of a chiral precursor.

Experimental Protocol: Reduction of (3S)-N-benzyl-3-hydroxysuccinimide[6]

This protocol details the synthesis of this compound via the reduction of (3S)-N-benzyl-3-hydroxysuccinimide using lithium aluminum hydride (LiAlH₄).

Materials:

-

(3S)-N-benzyl-3-hydroxysuccinimide (17.00 g, 82.84 mmol)

-

Lithium aluminum hydride (LiAlH₄) (9.20 g, 242.4 mmol)

-

Tetrahydrofuran (THF), anhydrous (180 mL)

-

Water (40 mL)

-

4N Sodium hydroxide (B78521) solution (10 mL)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Brine solution

Procedure:

-

To a four-neck round-bottom flask, add lithium aluminum hydride (9.20 g) and 100 mL of anhydrous tetrahydrofuran.

-

Prepare a solution of (3S)-N-benzyl-3-hydroxysuccinimide (17.00 g) in 80 mL of anhydrous tetrahydrofuran.

-

Add the succinimide (B58015) solution dropwise to the LiAlH₄ suspension while maintaining the temperature between 0-10°C.

-

After the addition is complete, heat the mixture to reflux and stir for 6 hours.

-

Cool the reaction mixture to 10-20°C.

-

Carefully quench the reaction by the sequential addition of water (40 mL) and 4N sodium hydroxide solution (10 mL).

-

Filter the resulting mixture, and wash the filter cake with ethyl acetate (2 x 200 mL).

-

Combine the mother liquor and the washes, and concentrate under vacuum.

-

Dissolve the residue in ethyl acetate (400 mL) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the oily product, this compound.

Below is a visual representation of the synthesis workflow.

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery

This compound is a versatile chiral intermediate in the synthesis of a wide range of biologically active molecules.[5] The benzyl (B1604629) group can be readily removed via hydrogenolysis to yield (S)-3-hydroxypyrrolidine, a key pharmacophore in many drug candidates.[5] Furthermore, the hydroxyl group can be oxidized to a ketone, providing another route for functionalization.[5]

The pyrrolidine scaffold itself is of significant interest to medicinal chemists due to its ability to introduce conformational rigidity and stereochemical complexity into drug molecules, which can lead to improved binding affinity and selectivity for biological targets.[2]

The role of this compound as a chiral building block is illustrated in the following diagram.

Caption: Role of this compound as a chiral building block.

Conclusion

This compound is a high-value chiral intermediate with significant applications in the pharmaceutical industry. Its well-defined stereochemistry and versatile functional groups allow for the efficient synthesis of complex molecular architectures. The protocols and data presented in this guide are intended to support researchers and scientists in leveraging this important molecule for the discovery and development of novel therapeutics.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. (S)-(-)-1-苄基-3-吡咯烷醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (S)-(-)-1-Benzyl-3-pyrrolidinol 99 101385-90-4 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. (S)-1-Benzyl-3-pyrrolidinol | 101385-90-4 [chemicalbook.com]

- 7. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-1-Benzyl-3-pyrrolidinol CAS#: 101385-90-4 [m.chemicalbook.com]

Spectroscopic Profile of (S)-1-Benzylpyrrolidin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral molecule (S)-1-Benzylpyrrolidin-3-ol. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.24 - 7.28 | m | 5H | Ar-H |

| 4.273 | m | 1H | CH -OH |

| 3.579 | s | 2H | CH₂ -Ph |

| 2.779 | m | 1H | Pyrrolidine-CH |

| 2.575 | m | 1H | Pyrrolidine-CH |

| 2.558 | m | 1H | Pyrrolidine-CH |

| 2.316 | m | 1H | Pyrrolidine-CH |

| 2.131 | m | 1H | Pyrrolidine-CH |

| 1.679 | m | 1H | OH |

Note: Data sourced from publicly available spectra.[1] Solvent and instrument parameters can influence exact chemical shifts.

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Typical Ranges)

| Chemical Shift (δ) ppm | Assignment |

| 138-140 | Ar-C (quaternary) |

| 128-129 | Ar-C H |

| 127-128 | Ar-C H |

| 68-72 | C H-OH |

| 59-63 | C H₂-N |

| 53-57 | C H₂-Ph |

| 34-38 | C H₂-CH(OH) |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3080-3030 | Medium | C-H stretch (aromatic) |

| 2960-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Weak | C=C stretch (aromatic ring) |

| 1260-1000 | Strong | C-N stretch (amine) and C-O stretch (alcohol) |

| 750-700 and 690-710 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Note: This table is based on characteristic absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 177.24 | 36.1 | [M]⁺ (Molecular Ion) |

| 176.0 | 15.7 | [M-H]⁺ |

| 133.0 | 34.9 | [M - C₂H₄O]⁺ |

| 132.0 | 24.2 | [M - C₂H₅O]⁺ |

| 100.0 | 22.5 | [C₇H₁₄N]⁺ |

| 92.0 | 12.9 | [C₇H₈]⁺ (Toluene) |

| 91.0 | 100.0 | [C₇H₇]⁺ (Tropylium ion) |

| 86.0 | 34.1 | [C₅H₁₂N]⁺ |

| 65.0 | 15.3 | [C₅H₅]⁺ |

| 42.0 | 89.8 | [C₂H₄N]⁺ |

Note: Data is based on electron ionization (EI) mass spectrometry.[1] The base peak is observed at m/z 91, corresponding to the stable tropylium (B1234903) ion, a characteristic fragment of benzyl (B1604629) compounds.

Experimental Protocols

The following are general methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.

-

Instrument Setup: The NMR spectra are acquired on a spectrometer operating at a suitable frequency for ¹H (e.g., 400 or 500 MHz) and ¹³C (e.g., 100 or 125 MHz) nuclei. The instrument is locked to the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

-

¹H NMR Acquisition: A standard pulse sequence (e.g., zg30) is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used for the acquisition of the ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 1024 or more) and a longer relaxation delay may be necessary, especially for quaternary carbons.

-

Data Processing: The raw free induction decay (FID) data is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to TMS (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract the contributions of atmospheric water and carbon dioxide.

-

Sample Spectrum: The sample is placed in the infrared beam path, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). For direct infusion, the sample is dissolved in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Ionization: The molecules are ionized. A common method for this type of molecule is Electron Ionization (EI), which involves bombarding the sample with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions. Electrospray Ionization (ESI) is another suitable technique, particularly when coupled with LC, which produces protonated molecules [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to (S)-1-Benzylpyrrolidin-3-ol for Researchers and Drug Development Professionals

Introduction: (S)-1-Benzylpyrrolidin-3-ol is a chiral synthetic compound that serves as a crucial building block in the development of various pharmaceutical agents. Its pyrrolidine (B122466) scaffold is a common feature in a range of biologically active molecules. This technical guide provides a comprehensive overview of its commercial availability, key chemical and physical properties, synthesis methodologies, and its potential role in drug discovery, particularly in the context of apoptosis.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers catering to research and development needs as well as bulk manufacturing. The purity and specifications may vary between suppliers, and it is crucial to select a source that meets the specific requirements of the intended application.

Table 1: Prominent Suppliers of this compound

| Supplier | Purity/Assay | Notes |

| Sigma-Aldrich | ≥99% | Offers various quantities for research purposes. |

| ChemicalBook | Varies by listing | A platform with numerous listed suppliers. |

| Simagchem Corporation | High quality | Specializes in bulk and specialty chemicals. |

| TargetMol Chemicals Inc. | 99.60% | Focuses on bioactive compounds for research. |

| ChemScene | ≥95% | Provides a range of research chemicals. |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analytical characterization.

Table 2: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.24 g/mol | [1] |

| CAS Number | 101385-90-4 | [1] |

| Appearance | Clear light yellow to pale brown liquid | [1] |

| Boiling Point | 115 °C at 0.8 mmHg | [2] |

| Density | 1.07 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.548 | [2] |

| Optical Activity ([α]24/D) | -3.7° (c=5 in methanol) | [1] |

| Storage Temperature | 2-8°C | [1] |

| Flash Point | >230 °F (>110 °C) | [2] |

Spectroscopic Data:

-

¹H NMR and ¹³C NMR: Spectral data are available through various chemical suppliers and databases like ChemicalBook and PubChem.[3][4] These are crucial for structural confirmation and purity assessment.

-

GC-MS: The NIST library contains mass spectrometry data for this compound, which can be used for its identification in complex mixtures.[4]

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes for this compound are well-documented in the literature.

Method 1: Reduction of (3S)-N-benzyl-3-hydroxysuccinimide

This method involves the reduction of a chiral starting material to yield the desired product.[5]

Experimental Protocol:

-

In a four-neck round-bottom flask, suspend 9.20 g (242.4 mmol) of lithium aluminum hydride in 100 mL of tetrahydrofuran (B95107) (THF).

-

At 0-10°C, add a solution of 17.00 g (82.84 mmol) of (3S)-N-benzyl-3-hydroxysuccinimide in 80 mL of THF dropwise.

-

Heat the mixture to reflux and maintain stirring for 6 hours.

-

Cool the reaction mixture to 10-20°C.

-

Carefully add 40 mL of water, followed by 10 mL of 4N sodium hydroxide (B78521) solution.

-

Filter the resulting mixture and wash the filter cake with ethyl acetate (B1210297) (2 x 200 mL).

-

Concentrate the mother liquor under vacuum.

-

Dissolve the residue in 400 mL of ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under vacuum to obtain this compound as an oil.

Method 2: Asymmetric Hydroboration of 1-Benzyl-3-pyrroline (B1269752)

This process utilizes a chiral hydroborating agent to achieve enantioselectivity.

Experimental Protocol:

-

Generate the asymmetric borane (B79455) reagent in situ from NaBH₄, BF₃–OEt₂, and (+)-α-pinene (85% ee).

-

React the generated reagent with 1-benzyl-3-pyrroline (prepared from cis-1,4-butenediol).

-

Perform an oxidative workup to yield the crude this compound.

-

Purify the crude product via diastereomeric salt formation to obtain the final product with >99% ee.

Analytical Methods

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

A robust chiral HPLC method is essential to determine the enantiomeric excess (e.e.) of this compound. While a specific method for this exact molecule is not detailed in the provided search results, a general approach using a polysaccharide-based chiral stationary phase (CSP) is recommended.

Illustrative Experimental Protocol:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H, Chiralcel® OD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol). A small amount of an amine modifier (e.g., diethylamine (B46881) or trifluoroacetic acid) may be added to improve peak shape and resolution.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the benzyl (B1604629) group absorbs (e.g., 210 nm or 254 nm).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Role in Drug Discovery and Development

This compound and its derivatives are of significant interest in drug discovery due to the prevalence of the pyrrolidine ring in many bioactive compounds. Research has shown that analogues of 1-benzyl-pyrrolidine-3-ol can induce apoptosis, a programmed cell death mechanism that is a key target in cancer therapy.[6]

Involvement in Apoptosis Signaling

Several studies have indicated that pyrrolidine derivatives can induce apoptosis through the activation of caspases, which are key proteases in the apoptotic signaling cascade.[7][8][9] The process can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathway, both of which converge on the activation of executioner caspases like caspase-3.[10][11]

Caption: Caspase-Mediated Apoptosis Pathway.

Drug Development Workflow

The development of a chiral drug candidate based on the this compound scaffold follows a structured workflow, emphasizing the importance of stereochemistry throughout the process.[12][13][14]

References

- 1. (S)-(-)-1-Benzyl-3-pyrrolidinol 99 101385-90-4 [sigmaaldrich.com]

- 2. (S)-1-Benzyl-3-pyrrolidinol CAS#: 101385-90-4 [m.chemicalbook.com]

- 3. (S)-1-Benzyl-3-pyrrolidinol (101385-90-4) 1H NMR spectrum [chemicalbook.com]

- 4. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. researchmgt.monash.edu [researchmgt.monash.edu]

- 7. Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]

- 11. researchgate.net [researchgate.net]

- 12. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rroij.com [rroij.com]

- 14. lifechemicals.com [lifechemicals.com]

Enantioselective Synthesis of Chiral Pyrrolidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chiral pyrrolidine (B122466) scaffold is a cornerstone in modern medicinal chemistry and drug development, appearing in a vast array of natural products and synthetic pharmaceuticals. Its stereochemistry profoundly influences biological activity, making the development of efficient and highly selective synthetic methodologies a critical endeavor. This technical guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of chiral pyrrolidine derivatives, with a focus on organocatalysis, metal catalysis, and biocatalysis. Detailed experimental protocols for key reactions are provided, alongside quantitative data and visual representations of reaction mechanisms to facilitate understanding and implementation in the laboratory.

Core Synthetic Strategies

The asymmetric synthesis of chiral pyrrolidines has been significantly advanced through three principal catalytic approaches:

-

Organocatalysis: Utilizing small organic molecules as catalysts, this approach offers a metal-free and often environmentally benign alternative. Proline and its derivatives are prominent catalysts, activating substrates through the formation of transient iminium or enamine intermediates.

-

Metal Catalysis: Transition metals, particularly palladium, copper, and rhodium, in conjunction with chiral ligands, enable a broad spectrum of powerful transformations for pyrrolidine synthesis. These methods often exhibit high efficiency and stereoselectivity.

-

Biocatalysis: Harnessing the exquisite selectivity of enzymes, biocatalysis provides a green and highly specific route to chiral pyrrolidines. Directed evolution of enzymes has expanded the scope of accessible products.

This guide will delve into specific, high-impact examples from each of these domains, providing the necessary details for their practical application.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for the key enantioselective pyrrolidine syntheses discussed in this guide, allowing for a clear comparison of their efficiency and stereoselectivity.

| Entry | Catalytic System | Reaction Type | Substrate 1 | Substrate 2 | Product | Yield (%) | ee (%) | dr | Reference |

| 1 | Prolinol Silyl Ether | [3+2] Cycloaddition | Acrolein | Azomethine Ylide | 2-Formyl-pyrrolidine derivative | 95 | 99 | >20:1 | [1] |

| 2 | Squaramide | Aza-Michael/Michael Cascade | Nitroalkene | Tosylaminomethyl enone | Trisubstituted pyrrolidine | up to 99 | >99 | up to 91:9 | [2] |

| 3 | Pd(OAc)₂ / Chiral Ligand | C-H Arylation | N-Boc-pyrrolidine | Aryl Bromide | 2-Aryl-N-Boc-pyrrolidine | 87 | 98 | N/A | [3][4] |

| 4 | P411 Enzyme Variant | Intramolecular C-H Amination | Alkyl Azide | - | 2-Substituted pyrrolidine | up to 74 | 99 | N/A | [5][6][7] |

Mandatory Visualization: Reaction Mechanisms and Workflows

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and extending the scope of these synthetic methods. The following diagrams, generated using the Graphviz DOT language, illustrate the key catalytic cycles and reaction pathways.

Organocatalytic [3+2] Cycloaddition: Iminium-Enamine Activation

This pathway illustrates the dual activation strategy often employed in organocatalytic reactions, where the catalyst sequentially activates both the electrophile and the nucleophile.

Caption: Organocatalytic [3+2] cycloaddition cycle.

Palladium-Catalyzed Enantioselective C-H Arylation

This diagram outlines the key steps in the palladium-catalyzed C-H activation/arylation of N-Boc-pyrrolidine, a powerful method for introducing aryl groups at the C2 position.

Caption: Catalytic cycle for Pd-catalyzed C-H arylation.

Biocatalytic Intramolecular C-H Amination Workflow

This workflow illustrates the key stages in the directed evolution of a P411 enzyme for the enantioselective synthesis of pyrrolidines via intramolecular C-H amination.

References

- 1. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chirality and Optical Rotation of (S)-(-)-1-Benzyl-3-pyrrolidinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral properties and optical rotation of (S)-(-)-1-Benzyl-3-pyrrolidinol, a key chiral intermediate in pharmaceutical synthesis. This document details the molecule's physicochemical properties, experimental protocols for determining its optical activity, and its significance in the development of enantiomerically pure drugs.

Physicochemical and Chiral Properties

(S)-(-)-1-Benzyl-3-pyrrolidinol is a chiral molecule widely utilized as a building block in the synthesis of various bioactive compounds and pharmaceutical agents.[1] Its chirality arises from the stereogenic center at the third carbon of the pyrrolidine (B122466) ring, leading to the existence of two enantiomers: (S)-(-) and (R)-(+). The "(S)" designation refers to the absolute configuration of this stereocenter, as determined by the Cahn-Ingold-Prelog priority rules. The "(-)" sign, also referred to as levorotatory, indicates that this enantiomer rotates the plane of plane-polarized light to the left (counter-clockwise).[2][3] Conversely, its enantiomer, (R)-(+)-1-Benzyl-3-pyrrolidinol, is dextrorotatory, rotating plane-polarized light to the right by the same magnitude under identical conditions.[4]

The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, and its three-dimensional structure is crucial for its biological activity.[5][6] The specific spatial arrangement of the hydroxyl group in the (S)-enantiomer is critical for its role as a precursor in the synthesis of chiral drugs.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for (S)-(-)-1-Benzyl-3-pyrrolidinol and its corresponding enantiomer.

| Identifier | (S)-(-)-1-Benzyl-3-pyrrolidinol | Reference |

| CAS Number | 101385-90-4 | [8] |

| Molecular Formula | C₁₁H₁₅NO | [8] |

| Molecular Weight | 177.24 g/mol | [8] |

| Appearance | Liquid | [8] |

| Physicochemical Property | (S)-(-)-1-Benzyl-3-pyrrolidinol | (R)-(+)-1-Benzyl-3-pyrrolidinol | Reference |

| Optical Rotation | [α]24/D -3.7° (c=5 in methanol) | [α]23/D +3.7° (c=5 in methanol) | [4][8] |

| Boiling Point | 115 °C at 0.8 mmHg | 116 °C at 0.9 mmHg | [4][8] |

| Density | 1.07 g/mL at 25 °C | 1.07 g/mL at 25 °C | [4][8] |

| Refractive Index | n20/D 1.548 | n20/D 1.548 | [4][8] |

Experimental Protocols

Synthesis of (S)-(-)-1-Benzyl-3-pyrrolidinol

A common method for the synthesis of (S)-1-Benzyl-3-pyrrolidinol involves the reduction of (3S)-N-benzyl-3-hydroxysuccinimide.[7]

Materials:

-

(3S)-N-benzyl-3-hydroxysuccinimide

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized water

-

4N Sodium hydroxide (B78521) solution

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663)

-

Brine solution

Procedure:

-

In a four-neck round-bottom flask, add 9.20 g (242.4 mmol) of lithium aluminum hydride and 100 mL of anhydrous tetrahydrofuran.

-

Prepare a solution of 17.00 g (82.84 mmol) of (3S)-N-benzyl-3-hydroxysuccinimide in 80 mL of tetrahydrofuran.

-

Add the succinimide (B58015) solution dropwise to the lithium aluminum hydride suspension at a temperature of 0-10°C.

-

After the addition is complete, heat the mixture to reflux and stir for 6 hours.

-

Cool the mixture to 10-20°C and cautiously add 40 mL of water followed by 10 mL of 4N sodium hydroxide solution.

-

Filter the resulting mixture and wash the filter cake with ethyl acetate (2 x 200 mL).

-

Concentrate the mother liquor under vacuum.

-

Dissolve the residue in 400 mL of ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to yield the oily product.[7]

Caption: Synthesis workflow for (S)-(-)-1-Benzyl-3-pyrrolidinol.

Measurement of Optical Rotation

The optical rotation of (S)-(-)-1-Benzyl-3-pyrrolidinol is determined using a polarimeter.

Materials and Equipment:

-

Polarimeter

-

Sodium lamp (D-line, 589 nm)

-

Polarimeter cell (1 dm)

-

(S)-(-)-1-Benzyl-3-pyrrolidinol sample

-

Methanol (B129727) (spectroscopic grade)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a sample of (S)-(-)-1-Benzyl-3-pyrrolidinol and dissolve it in methanol in a volumetric flask to a known concentration (e.g., 5 g/100 mL).[8]

-

Instrument Calibration: Calibrate the polarimeter using a blank sample of pure methanol in the polarimeter cell.[9]

-

Measurement: Fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α).[9][10]

-

Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula:[10]

[α] = α / (l * c)

Where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in g/mL.

-

Caption: Experimental workflow for measuring optical rotation.

Chirality and Optical Activity Relationship

Chirality is a fundamental property of a molecule that is non-superimposable on its mirror image. Optical activity, the ability of a chiral molecule to rotate the plane of polarized light, is a direct consequence of this chirality.[3]

-

Chiral Molecule: A molecule with a non-superimposable mirror image, such as (S)-(-)-1-Benzyl-3-pyrrolidinol.

-

Enantiomers: The two non-superimposable mirror-image forms of a chiral molecule.

-

Optical Activity: The rotation of the plane of linearly polarized light by a chiral substance.

-

Specific Rotation: A standardized measure of the optical rotation of a compound.

Caption: Relationship between molecular chirality and optical activity.

Applications in Drug Development

(S)-(-)-1-Benzyl-3-pyrrolidinol serves as a crucial chiral building block in the synthesis of a variety of pharmaceutical compounds. The stereochemistry of drug molecules is of paramount importance as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The use of enantiomerically pure starting materials like (S)-(-)-1-Benzyl-3-pyrrolidinol is therefore essential in modern drug development to produce safe and effective medications. It can be used as a precursor for cholinergic antagonists, which are a class of drugs that block the action of acetylcholine.[7] The pyrrolidine scaffold itself is a common feature in many FDA-approved drugs.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Optical rotation - Wikipedia [en.wikipedia.org]

- 3. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 4. (R)-(+)-1-Benzyl-3-pyrrolidinol 98 101930-07-8 [sigmaaldrich.com]

- 5. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. (S)-(-)-1-苄基-3-吡咯烷醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. youtube.com [youtube.com]

- 10. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

Starting materials for (S)-1-Benzylpyrrolidin-3-ol synthesis

An In-Depth Technical Guide to the Synthesis of (S)-1-Benzylpyrrolidin-3-ol: Starting Materials and Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals

This compound is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereocenter at the C-3 position is crucial for the biological activity of the target molecules. This guide provides a comprehensive overview of the common starting materials and synthetic strategies employed for the enantioselective synthesis of this important intermediate.

Chiral Pool Synthesis: A Dominant Strategy

The most prevalent and efficient methods for synthesizing this compound utilize readily available and inexpensive chiral starting materials, a strategy known as chiral pool synthesis. This approach leverages the inherent chirality of natural products to construct the desired stereocenter.

L-Malic Acid: A Versatile Precursor

L-Malic acid is a widely used starting material for the synthesis of this compound.[1][2] The general synthetic pathway involves the formation of a succinimide (B58015) intermediate followed by reduction.

Logical Relationship: Synthesis from L-Malic Acid

Caption: Synthetic pathway from L-Malic Acid.

Experimental Protocol: Synthesis from (3S)-N-benzyl-3-hydroxysuccinimide

A detailed experimental procedure involves the reduction of (3S)-N-benzyl-3-hydroxysuccinimide.[3]

-

To a four-neck round-bottom flask, add 9.20 grams (242.4 millimoles) of lithium aluminum hydride and 100 mL of tetrahydrofuran (B95107).

-

Add a solution of 17.00 g (82.84 mmol) of (3S)-N-benzyl-3-hydroxysuccinimide in tetrahydrofuran (80 mL) dropwise at 0-10°C.

-

Heat the mixture to reflux and stir for 6 hours at that temperature.

-

Cool the mixture to 10-20°C and add water (40 mL) and 4N sodium hydroxide (B78521) solution (10 mL).

-

Filter the mixture, and wash the resulting filter cake with ethyl acetate (B1210297) (2 x 200 mL).

-

Concentrate the mother liquor under vacuum.

-

Dissolve the remaining residue in ethyl acetate (400 mL) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under vacuum to obtain the oily product.[3]

| Starting Material | Reagents | Yield | Reference |

| (3S)-N-benzyl-3-hydroxysuccinimide | Lithium aluminum hydride, THF, Water, NaOH | Quantitative | [3] |

L-Glutamic Acid via (S)-4-Amino-2-hydroxybutyric Acid

Another important chiral precursor is L-glutamic acid, which can be converted to (S)-4-amino-2-hydroxybutyric acid. The synthesis then proceeds through a series of steps including protection, reduction, deprotection, and cyclization.[4]

Experimental Workflow: Synthesis from (S)-4-amino-2-hydroxybutyric acid

Caption: Multi-step synthesis from a chiral amino acid derivative.

Asymmetric Synthesis and Other Routes

Besides chiral pool synthesis, other enantioselective methods have been developed.

Asymmetric Hydroboration of 1-Benzyl-3-pyrroline

A practical synthetic process involves the asymmetric hydroboration of 1-benzyl-3-pyrroline, followed by oxidation.[5] This method allows for the creation of the chiral center during the synthesis.

| Starting Material | Key Reagents | Enantiomeric Excess | Reference |

| 1-Benzyl-3-pyrroline | NaBH4, BF3–OEt2, (+)-α-pinene | >99% (after purification) | [5] |

Biocatalytic Hydroxylation

A greener approach involves the use of microorganisms to perform a highly regio- and stereoselective hydroxylation of N-substituted pyrrolidines. The bacterium Sphingomonas sp. HXN-200 has been shown to hydroxylate N-benzoyl-pyrrolidine to give the (R)-alcohol with high enantiomeric excess.[6] Subsequent chemical modifications can then lead to the desired (S)-enantiomer or other derivatives.

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |

| N-benzoyl-pyrrolidine | Sphingomonas sp. HXN-200 | (R)-N-benzoyl-3-hydroxypyrrolidine | 95% (R) after crystallization | [6] |

| N-benzyloxycarbonyl-pyrrolidine | Sphingomonas sp. HXN-200 | (R)-N-benzyloxycarbonyl-3-hydroxypyrrolidine | 98% (R) after crystallization | [6] |

Synthesis from Achiral Precursors

It is also possible to synthesize the racemic 1-benzyl-3-pyrrolidinol (B1218477) from simple achiral starting materials like ethyl acrylate (B77674) and benzylamine, followed by reduction of the resulting N-benzyl-3-pyrrolidinone.[7] However, this route requires a subsequent resolution step to isolate the desired (S)-enantiomer, which can be less efficient.

Synthetic Pathway from Achiral Materials

Caption: Synthesis of the target molecule from achiral precursors.

Conclusion

The synthesis of this compound can be achieved through various synthetic routes. The choice of the starting material and the synthetic strategy depends on factors such as cost, scalability, and desired enantiomeric purity. Chiral pool synthesis starting from L-Malic acid or L-glutamic acid derivatives remains a highly efficient and widely adopted approach. However, methods like asymmetric hydroboration and biocatalysis offer promising alternatives, with the latter providing a more environmentally friendly option. For drug development professionals, understanding these diverse synthetic pathways is crucial for optimizing the production of this key chiral intermediate.

References

- 1. (S)-1-Benzyl-3-pyrrolidinol | 101385-90-4 [chemicalbook.com]

- 2. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, stands as a privileged scaffold in medicinal chemistry. Its prevalence in a vast array of natural products, coupled with its synthetic tractability, has cemented its role as a versatile building block in the design and development of novel therapeutic agents. The non-planar, sp³-hybridized nature of the pyrrolidine ring endows it with the ability to project substituents into three-dimensional space, a crucial attribute for achieving high-affinity and selective interactions with biological targets.[1][2] This three-dimensional character, a feature often described as "pseudorotation," along with the potential for multiple stereogenic centers, furnishes a rich platform for the creation of diverse molecular architectures with a broad spectrum of biological activities.[1][3] This technical guide provides a comprehensive overview of the profound biological significance of the pyrrolidine scaffold in drug discovery, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key biological pathways and experimental workflows.

Diverse Pharmacological Activities of Pyrrolidine-Containing Drugs

The strategic incorporation of the pyrrolidine motif has led to the discovery of drugs targeting a wide range of diseases. Compounds featuring this scaffold have demonstrated remarkable efficacy as anticancer, antidiabetic, antiviral, anticonvulsant, and anti-inflammatory agents, among others.[4][5]

Anticancer Activity

Pyrrolidine derivatives have emerged as a promising class of therapeutics in oncology. Their mechanisms of action are varied and include the inhibition of key enzymes involved in cancer progression and metastasis. A notable example is the antagonism of the CXCR4 receptor, which plays a critical role in tumor cell migration and invasion.[6][7] The cytotoxicity of various pyrrolidine-containing compounds against different cancer cell lines is summarized in Table 1.

Table 1: In Vitro Anticancer Activity of Representative Pyrrolidine Derivatives (IC50 Values)

| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolidine-Thiophene Derivative (37e) | MCF-7 (Breast) | 17 | [6] |

| Pyrrolidine-Thiophene Derivative (37e) | HeLa (Cervical) | 19 | [6] |

| (S)-pyrrolidine CXCR4 Antagonist (51a) | CXCR4 Binding | 0.079 | [6] |

| Spiropyrrolidine Analog | A549 (Lung) | Varies | [7] |

| Spiropyrrolidine Analog | Jurkat (Leukemia) | Varies | [7] |

| Thiosemicarbazone Pyrrolidine-Copper(II) Complex (37a) | SW480 (Colon) | 0.99 ± 0.09 | [7] |

| Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivative | PPC-1 (Prostate) | 2.5 - 20.2 | [8] |

| Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivative | IGR39 (Melanoma) | 2.5 - 20.2 | [8] |

Enzyme Inhibitory Activity

The pyrrolidine scaffold is a key component in the design of potent and selective enzyme inhibitors. A prominent example is the class of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, which are used in the management of type 2 diabetes.[9] These drugs work by preventing the degradation of incretin (B1656795) hormones, thereby promoting insulin (B600854) secretion. Additionally, pyrrolidine-based compounds have been developed as inhibitors of other enzymes, such as α-amylase and α-glucosidase, which are also relevant targets for diabetes therapy.[10]

Table 2: Enzyme Inhibitory Activity of Pyrrolidine Derivatives

| Compound Class/Target | Enzyme | IC50 / Ki | Reference |

| Pyrrolidine-2-carbonitrile (B1309360) Derivative (17a) | DPP-4 | 0.017 µM (IC50) | [9] |

| Pyrrolidine Derivative (3a) | α-amylase | 36.32 µg/mL (IC50) | [10] |

| Pyrrolidine Derivative (3f) | α-glucosidase | 27.51 µg/mL (IC50) | [10] |

| Pyrrolidine Derivative (18) | Mcl-1 | 0.077 µM (Ki) | [9] |

Anticonvulsant Activity

The pyrrolidine-2,5-dione (succinimide) moiety is a well-established pharmacophore for anticonvulsant drugs.[11] Levetiracetam, a widely prescribed antiepileptic drug, features a pyrrolidine core, although its precise mechanism of action is still not fully understood but is thought to involve slowing down nerve transmission.[3]

Key Signaling Pathways and Mechanisms of Action

To understand the biological significance of the pyrrolidine scaffold, it is crucial to examine the signaling pathways modulated by drugs containing this motif.

CXCR4 Signaling Pathway

The CXCL12/CXCR4 signaling axis is a key pathway in cell migration, proliferation, and survival.[12] Its dysregulation is implicated in cancer metastasis and inflammatory diseases. Pyrrolidine-based CXCR4 antagonists block the binding of the natural ligand CXCL12 to the CXCR4 receptor, thereby inhibiting downstream signaling cascades.[12]

Caption: CXCL12/CXCR4 signaling and its inhibition by a pyrrolidine-based antagonist.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrrolidine-based compounds.

General Synthesis of Pyrrolidine Derivatives

The synthesis of pyrrolidine scaffolds can be broadly categorized into two main strategies: the functionalization of a pre-existing pyrrolidine ring (often derived from proline) and the construction of the ring from acyclic precursors through cyclization reactions.

Caption: General synthetic strategies for obtaining pyrrolidine derivatives.

Experimental Protocol: Synthesis of Pyrrolidine-2,5-diones (Anticonvulsants)

This protocol describes a general method for the synthesis of N-substituted pyrrolidine-2,5-diones from the corresponding succinic acid derivative.

-

Materials: Substituted succinic acid, appropriate primary amine or amino acid, acetic anhydride (B1165640), sodium acetate (B1210297).

-

Procedure:

-

A mixture of the substituted succinic acid (1 equivalent), the primary amine or amino acid (1.1 equivalents), and anhydrous sodium acetate (0.3 equivalents) in acetic anhydride (5-10 volumes) is prepared.

-

The reaction mixture is heated at reflux for 2-4 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

-

In Vitro Anticancer Activity Screening Workflow

The following workflow outlines a standard procedure for evaluating the anticancer potential of novel pyrrolidine derivatives.

Caption: A typical workflow for in vitro screening of anticancer agents.

Experimental Protocol: MTT Cell Viability Assay

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (B87167) (DMSO), Phosphate-buffered saline (PBS), 96-well plates, multi-channel pipette, plate reader.

-

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the MTT to be metabolized by viable cells into formazan (B1609692) crystals.

-

Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

-

Experimental Protocol: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

This fluorometric assay is used to screen for inhibitors of DPP-IV.

-

Materials: Human recombinant DPP-IV, Gly-Pro-AMC (substrate), Tris-HCl buffer, test compounds, black 96-well plates, fluorescence plate reader.

-

Procedure:

-

Prepare serial dilutions of the test compounds in Tris-HCl buffer.

-

In a black 96-well plate, add the test compound solution, followed by the human recombinant DPP-IV enzyme solution.

-

Incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

-

Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode for 30-60 minutes.

-

The rate of increase in fluorescence is proportional to the DPP-IV activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

Conclusion

The pyrrolidine scaffold continues to be a remarkably fruitful source of inspiration for the development of new medicines. Its unique structural and physicochemical properties provide a versatile platform for the design of potent and selective modulators of a wide array of biological targets. The diverse pharmacological activities exhibited by pyrrolidine-containing drugs underscore the profound biological significance of this simple yet powerful heterocyclic ring. A thorough understanding of the synthetic methodologies, biological evaluation techniques, and mechanisms of action associated with this scaffold is essential for researchers and drug development professionals seeking to harness its full therapeutic potential in the ongoing quest for novel and effective treatments for human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 5. noblelifesci.com [noblelifesci.com]

- 6. benchchem.com [benchchem.com]

- 7. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 8. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: (S)-1-Benzylpyrrolidin-3-ol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Benzylpyrrolidin-3-ol is a valuable chiral building block in asymmetric synthesis, primarily utilized as a scaffold in diversity-oriented synthesis to generate libraries of complex chiral molecules. While its direct application as an organocatalyst is not extensively documented in peer-reviewed literature, its role as a foundational element in multicomponent reactions, such as the Ugi four-component reaction, is a significant strategy in medicinal chemistry and drug discovery. This approach allows for the rapid assembly of diverse and structurally complex molecules from simple starting materials, incorporating the inherent chirality of this compound into the final products.

Application: Chiral Scaffold in the Ugi Four-Component Reaction

The Ugi four-component reaction is a one-pot reaction that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. When a chiral amine, such as a derivative of this compound, is used, the reaction can proceed with diastereoselectivity, yielding a library of chiral peptidomimetic compounds. This is particularly useful in drug discovery for creating a diverse set of molecules for biological screening.

A notable application involves the use of an amino-functionalized derivative of this compound, namely 1-(2-aminobenzyl)pyrrolidin-3-ol, as the amine component in the Ugi reaction. This allows for the systematic variation of the other three components (aldehyde, carboxylic acid, and isocyanide) to produce a library of structurally diverse chiral molecules.[1][2]

Table 1: Representative Library of this compound Analogues via the Ugi Reaction

| Compound ID | Aldehyde Component | Carboxylic Acid Component | Isocyanide Component | Yield (%) |

| 5a | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 90 |

| 5b | 4-Chlorobenzaldehyde | Acetic Acid | tert-Butyl isocyanide | 85 |

| 5c | 4-Methoxybenzaldehyde | Acetic Acid | tert-Butyl isocyanide | 88 |

| 5d | Benzaldehyde | Benzoic Acid | tert-Butyl isocyanide | 82 |

| 5e | 4-Chlorobenzaldehyde | Benzoic Acid | tert-Butyl isocyanide | 78 |

Note: The yields are representative and based on the general efficiency of the Ugi reaction as reported in the literature for similar substrates.[3]

Experimental Protocols

Protocol 2.1: General Procedure for the Synthesis of this compound Analogues via the Ugi Four-Component Reaction

This protocol is a representative example for the synthesis of a library of chiral compounds using a derivative of this compound.

Materials:

-

(S)-1-(2-Aminobenzyl)pyrrolidin-3-ol (Amine component)

-

Aldehyde (e.g., Benzaldehyde)

-

Carboxylic acid (e.g., Acetic Acid)

-

Isocyanide (e.g., tert-Butyl isocyanide)

-

Methanol (B129727) (Solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

To a solution of the aldehyde (1.0 eq) in methanol (0.5 M), add the (S)-1-(2-aminobenzyl)pyrrolidin-3-ol (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.

-

To this mixture, add the carboxylic acid (1.0 eq) and the isocyanide (1.0 eq).

-

Stir the resulting solution at a specified temperature (e.g., room temperature to 80 °C) for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired α-acylamino amide product.

-

The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Caption: General workflow for the synthesis of chiral molecules using the Ugi reaction.

Caption: Simplified mechanism of the Ugi four-component reaction.

Discussion

The use of this compound as a chiral scaffold in the Ugi reaction exemplifies a powerful strategy in modern drug discovery. The ability to rapidly generate a large number of diverse and stereochemically defined molecules is a significant advantage in the search for new therapeutic agents. The resulting α-acylamino amides are considered "peptidomimetics" and are of great interest due to their potential to mimic or interfere with biological pathways involving peptides, while often exhibiting improved pharmacokinetic properties such as cell permeability and metabolic stability.

The diastereoselectivity of the Ugi reaction with chiral amines can be influenced by several factors, including the nature of the solvent, the reaction temperature, and the steric and electronic properties of the various components. While the primary advantage of the Ugi reaction is its ability to rapidly build molecular complexity, further optimization is often required to achieve high levels of diastereoselectivity for a specific combination of reactants.

References

Application of (S)-1-Benzylpyrrolidin-3-ol in Medicinal Chemistry: Application Notes and Protocols

(S)-1-Benzylpyrrolidin-3-ol is a valuable chiral building block in medicinal chemistry, prized for its role in establishing precise stereochemistry in drug candidates. Its pyrrolidinol core is a key structural motif in a variety of pharmacologically active agents, enabling high-affinity interactions with biological targets. This document provides detailed application notes and protocols for its use in the synthesis of prominent therapeutic agents.

Application Notes

This compound serves as a crucial chiral intermediate in the synthesis of several marketed drugs and clinical candidates. Its primary applications lie in the development of muscarinic receptor antagonists and kinase inhibitors, where the specific (S)-configuration of the hydroxyl group is essential for biological activity.

Synthesis of Muscarinic Receptor Antagonists

This compound is a cornerstone in the synthesis of selective M3 muscarinic receptor antagonists, which are used for the treatment of overactive bladder (OAB). The chiral 3-hydroxypyrrolidine moiety is critical for binding to the receptor.

-

Darifenacin (B195073): Used to treat OAB, darifenacin's synthesis utilizes this compound to introduce the required stereocenter. The synthesis involves the etherification of the hydroxyl group, followed by debenzylation and subsequent functionalization.

-

Solifenacin: Another prominent OAB drug, solifenacin, also incorporates the (S)-pyrrolidinol structure. The synthesis leverages the chiral center of this compound to construct the final molecule, which has a more complex tricyclic structure.

Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a critical enzyme in B-cell receptor signaling, making it a key target for autoimmune diseases and B-cell malignancies. Several potent and selective BTK inhibitors incorporate the (S)-3-hydroxypyrrolidine scaffold derived from this compound. The chiral alcohol is often converted to a chiral amine, which then serves as a key pharmacophore for interacting with the kinase. For instance, it is a precursor to (S)-3-aminopyrrolidine, which can be used to build the inhibitor's core structure.

Quantitative Data Summary

The following tables summarize key quantitative data for reactions involving this compound and the biological activity of the resulting compounds.

Table 1: Synthesis and Properties of Key Intermediates

| Intermediate | Precursor | Key Reagents | Yield (%) | Enantiomeric Excess (%) | Reference |

| (S)-3-Quinuclidinol | This compound | N-benzyl-3-(S)-hydroxypiperidine | >90 | >99 | |

| (S)-1-Benzyl-3-(2-cyano-2,2-diphenyl-ethylamino)-pyrrolidine | This compound | Diphenylacetonitrile, NaH | ~75 | >98 | Patent US5096890A |

Table 2: Biological Activity of Derived Drugs

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Indication |

| Darifenacin | M3 Muscarinic Receptor | Binding Affinity | 0.8 - 1.2 | - | Overactive Bladder |

| Solifenacin | M3 Muscarinic Receptor | Binding Affinity | 2.1 | - | Overactive Bladder |

| Acalabrutinib | Bruton's Tyrosine Kinase (BTK) | Enzyme Inhibition | - | 5.1 | B-cell Cancers |

Experimental Protocols & Workflows

The following protocols provide detailed methodologies for key transformations involving this compound.

Protocol 1: Synthesis of (S)-(-)-3-Quinuclidinol from this compound

This protocol outlines a key transformation for creating a common scaffold in muscarinic antagonists.

Workflow Diagram:

Caption: Synthetic workflow from this compound to (S)-(-)-3-Quinuclidinol.

Methodology:

-

Tosylation: Dissolve this compound (1 equivalent) in pyridine (B92270) at 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) portion-wise, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 4 hours, then allow it to warm to room temperature and stir overnight.

-

Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-Benzyl-3-(tosyloxy)pyrrolidine.

-

Cyclization & Deprotection: The crude tosylate is then subjected to intramolecular cyclization using a suitable base, followed by catalytic hydrogenolysis (e.g., H2 gas with a Palladium on carbon catalyst) to remove the benzyl (B1604629) protecting group, affording the final product, (S)-(-)-3-Quinuclidinol.

Protocol 2: General Synthesis of BTK Inhibitor Precursor

This protocol describes the conversion of the hydroxyl group to an amine, a common step for creating kinase inhibitor scaffolds.

Methodology:

-

Activation of Hydroxyl Group: Convert the hydroxyl group of this compound into a good leaving group, typically by mesylation or tosylation as described in Protocol 1.

-

Azide (B81097) Displacement: React the resulting (S)-1-Benzyl-3-(tosyloxy)pyrrolidine with sodium azide (NaN3) in a polar aprotic solvent like DMF at elevated temperature (e.g., 80-100 °C). This proceeds via an SN2 reaction, inverting the stereocenter to yield (R)-1-benzyl-3-azidopyrrolidine.

-

Reduction to Amine: Reduce the azide group to a primary amine. This is commonly achieved by catalytic hydrogenation (H2, Pd/C) or using a reducing agent like lithium aluminum hydride (LiAlH4). This step also typically cleaves the N-benzyl group.

-

Purification: The resulting (S)-pyrrolidin-3-amine can be purified by distillation or chromatography. This chiral amine is a versatile precursor for coupling with the core fragments of various BTK inhibitors.

Signaling Pathway Involvement

Compounds derived from this compound, such as darifenacin and solifenacin, act by blocking the M3 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor (GPCR). This blockade inhibits the downstream signaling cascade responsible for smooth muscle contraction.

M3 Muscarinic Receptor Signaling Pathway:

Caption: Simplified signaling pathway of the M3 muscarinic receptor and its inhibition.

Application Notes and Protocols: Synthesis of Neuronal Nitric Oxide Synthase (nNOS) Inhibitors Using Chiral Pyrrolidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuronal nitric oxide synthase (nNOS) is a key enzyme in the central and peripheral nervous systems, responsible for the production of nitric oxide (NO), a critical signaling molecule.[1][2] Overproduction of NO by nNOS has been implicated in a range of neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease, making selective nNOS inhibition a promising therapeutic strategy.[3] Chiral pyrrolidine (B122466) scaffolds have emerged as a crucial component in the design of potent and selective nNOS inhibitors. This document provides detailed application notes and protocols for the synthesis of these inhibitors, focusing on methodologies that have proven effective in yielding compounds with high affinity and selectivity for nNOS over its endothelial (eNOS) and inducible (iNOS) isoforms.[3]

Signaling Pathway of Neuronal Nitric Oxide Synthase (nNOS)

The production of nitric oxide by nNOS is a calcium-dependent process. In neurons, nNOS is often associated with other proteins, such as postsynaptic density protein 95 (PSD95), which localizes the enzyme near its activators and targets. The signaling cascade is initiated by an influx of calcium ions, typically triggered by the activation of N-methyl-D-aspartate (NMDA) receptors. Calcium binds to calmodulin (CaM), and the Ca2+/CaM complex then binds to and activates nNOS. Activated nNOS catalyzes the conversion of L-arginine to L-citrulline and NO. The highly diffusible NO can then act on various downstream targets. One of its primary targets is soluble guanylyl cyclase (sGC), which, upon activation, produces cyclic guanosine (B1672433) monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), leading to a variety of physiological effects, including modulation of neurotransmission and synaptic plasticity.

Caption: The nNOS signaling pathway is initiated by Ca²⁺ influx, leading to the production of NO and downstream activation of the sGC/cGMP/PKG pathway.

Data Presentation: Potency and Selectivity of Chiral Pyrrolidine-Based nNOS Inhibitors

The following table summarizes the inhibitory constants (Ki) and selectivity ratios for a selection of chiral pyrrolidine-based nNOS inhibitors. The data highlights the high potency and selectivity that can be achieved with this class of compounds.

| Compound | nNOS Ki (nM) | eNOS Ki (nM) | iNOS Ki (nM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |

| Inhibitor 1a | 13 | 9,800 | 1,800 | 754 | 138 |

| Inhibitor 1b | 5 | 19,000 | 6,000 | 3,800 | 1,200 |

| Inhibitor 8a | 10 | 1,500 | 3,300 | 150 | 330 |

| Inhibitor 8b | 20 | 1,500 | 2,700 | 75 | 135 |

| Inhibitor 8c | 4 | 2,300 | 1,100 | 575 | 275 |

| Inhibitor 8d | 5 | 3,500 | 1,500 | 700 | 300 |

| Inhibitor 8e | 10 | 10,000 | 2,500 | 1,000 | 250 |

Data sourced from literature.[3] Ki values were determined using in vitro enzyme assays.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a key chiral pyrrolidine intermediate and its subsequent conversion to a potent nNOS inhibitor.

General Synthetic Workflow

The synthesis of chiral pyrrolidine-based nNOS inhibitors typically involves the construction of a stereochemically defined pyrrolidine core, followed by the introduction of side chains that confer potency and selectivity. A common strategy is outlined in the workflow diagram below.

Caption: A general synthetic workflow for chiral pyrrolidine-based nNOS inhibitors, starting from a chiral precursor and involving key steps like diastereoselective alkylation and intramolecular cyclization.